Ethenylphosphonic difluoride

Description

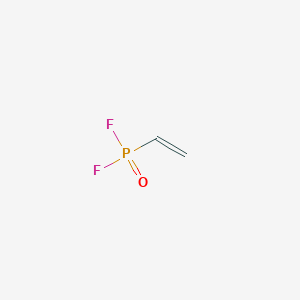

Structure

3D Structure

Properties

CAS No. |

18133-42-1 |

|---|---|

Molecular Formula |

C2H3F2OP |

Molecular Weight |

112.02 g/mol |

IUPAC Name |

1-difluorophosphorylethene |

InChI |

InChI=1S/C2H3F2OP/c1-2-6(3,4)5/h2H,1H2 |

InChI Key |

XKGDIYUNFPJUEP-UHFFFAOYSA-N |

Canonical SMILES |

C=CP(=O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethenylphosphonic Difluoride and Analogues

Direct Synthesis Approaches to Ethenylphosphonic Difluoride

The direct synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and direct route involves the fluorination of its corresponding dichloride precursor, vinylphosphonic dichloride. This approach is analogous to the preparation of other phosphonyl difluorides, such as methylphosphonic difluoride, which is synthesized by reacting methylphosphonyl dichloride with fluorinating agents like hydrogen fluoride (B91410) (HF) or sodium fluoride (NaF). wikipedia.org The reaction of vinylphosphonic acid esters with phosphorus pentachloride at elevated temperatures (115-145 °C) has been shown to yield vinylphosphonic dichloride. google.com This dichloride can then, in principle, be subjected to fluorination to yield the target difluoride.

Precursor Chemistry and In Situ Generation Techniques

The primary precursor for the synthesis of this compound is vinylphosphonic dichloride. The synthesis of this key intermediate has been achieved through several routes. One established method involves the catalytic dehydrochlorination of 2-chloroethylphosphonic dichloride. rsc.org This reaction is carried out by passing the vapor of the starting material through a tube packed with a catalyst like barium chloride at high temperatures. rsc.org

Another significant route to vinylphosphonic dichloride is from vinylphosphonic acid esters. The reaction of these esters with phosphorus pentachloride provides a direct conversion to the dichloride. rsc.org This method is advantageous as the by-products, phosphorus oxychloride and the corresponding alkyl chloride, can be removed by distillation during the reaction. google.com

While specific methods for the in situ generation of this compound are not well-documented, the synthesis of its precursor, vinylphosphonic dichloride, can be considered a key step in a multi-step, one-pot synthesis of the final product.

Fluorination Strategies in Ethenyl- and Phosphonic-Containing Systems

The introduction of fluorine into organic molecules, including those containing ethenyl and phosphonic groups, can be achieved through various fluorination strategies. These methods are broadly categorized into electrophilic and nucleophilic fluorination.

Electrophilic and Nucleophilic Fluorination Reagents

Nucleophilic Fluorination: This approach involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group. Common reagents include inorganic fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), as well as HF complexes like Olah's reagent (HF/pyridine). alfa-chemistry.com For the synthesis of phosphonyl difluorides, reagents like sodium fluoride (NaF) and sodium hexafluorosilicate (B96646) have been employed to convert the corresponding dichlorides. wikipedia.orgdtic.mil The use of phosphine (B1218219) catalysts has also been shown to facilitate the nucleophilic fluorination of unactivated tertiary alkyl chlorides under mild conditions. nih.gov

Electrophilic Fluorination: In this strategy, an electrophilic fluorine source is used to add fluorine to a nucleophilic site, such as a double bond. alfa-chemistry.com Prominent electrophilic fluorinating agents include N-F reagents like Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. alfa-chemistry.com These reagents are known for their high selectivity and stability. alfa-chemistry.com For instance, Selectfluor has been used in the electrophilic fluorination of glycals, where it adds selectively to the double bond. acs.org

| Fluorination Type | Reagent Class | Specific Examples |

| Nucleophilic | Inorganic Fluorides | Potassium Fluoride (KF), Cesium Fluoride (CsF), Sodium Fluoride (NaF) |

| HF Complexes | Olah's Reagent (HF/pyridine) | |

| Other | Sodium hexafluorosilicate | |

| Electrophilic | N-F Reagents | Selectfluor®, N-fluorobenzenesulfonimide (NFSI), N-fluoropyridinium salts |

Stereoselective Fluorination Methods

Achieving stereoselectivity in fluorination reactions is a significant area of research. While specific methods for the stereoselective synthesis of this compound are not detailed, general strategies for the stereoselective formation of fluoroalkenes are relevant. One approach involves the silver-mediated fluorination of functionalized alkenylstannanes, which has been shown to proceed with a high degree of stereospecificity. nih.gov This method utilizes F-TEDA-PF₆ in combination with a silver phosphinate. nih.gov Another reported method for the synthesis of Z-monofluoroalkenes involves a tandem fluorination-desulfonation sequence of alkyl triflones using NFSI, which proceeds with excellent stereoselectivity. rsc.org These methodologies highlight the potential for controlling the stereochemistry of the double bond during the synthesis of this compound and its derivatives.

Synthetic Routes to Related Ethenylphosphonic Acids and Derivatives

The synthesis of vinylphosphonic acid and its esters is well-established and provides access to precursors for this compound or related compounds for various applications. mdpi.comresearchgate.net

Preparation of Vinylphosphonic Acid and its Esters

Vinylphosphonic acid (VPA) can be synthesized through several pathways. A common industrial method starts from 2-chloroethylphosphonic acid, which is dehydrochlorinated at high temperatures. rsc.orgresearchgate.net Another route is the hydrolysis of vinylphosphonic dichloride. rsc.org This reaction is typically carried out at low temperatures in the presence of a solvent like dichloromethane, followed by removal of hydrogen chloride and the solvent under vacuum. rsc.org

The synthesis of vinylphosphonic acid esters can be achieved through various methods, including the Michaelis-Arbuzov and Michaelis-Becker reactions. nih.gov A direct and economical method for preparing dialkyl vinylphosphonates involves heating dialkyl 2-acetoxyethanephosphonates in the presence of an acid or base catalyst. google.com The resulting crude vinylphosphonic acid half-ester can then be reacted with orthoesters to yield the desired diesters. google.com Furthermore, direct esterification of vinylphosphonic acid is possible, although polymerization can be a competing reaction at elevated temperatures. nih.gov Selective mono- or diesterification can be achieved by controlling the reaction temperature. nih.gov

| Starting Material | Reagents/Conditions | Product |

| 2-Chloroethylphosphonic acid | High temperature, catalyst | Vinylphosphonic acid |

| Vinylphosphonic dichloride | Water, low temperature | Vinylphosphonic acid |

| Dialkyl 2-acetoxyethanephosphonates | Heat, acid/base catalyst | Dialkyl vinylphosphonates |

| Vinylphosphonic acid | Alcohols, esterification conditions | Vinylphosphonic acid esters |

Synthesis of Phosphonate-Functionalized Ligands and Dendrons

The incorporation of phosphonate (B1237965) groups into ligands and dendritic structures is a significant area of research, driven by the unique properties these functionalities impart, such as enhanced water solubility and strong binding capabilities to metal oxides. stmarytx.edunih.gov Various synthetic strategies have been developed to create a diverse range of phosphonate-functionalized molecules, from simple ligands to complex dendritic architectures. These methods often involve multistep procedures, including the functionalization of precursor molecules and the use of coupling reactions to attach the phosphonate moieties.

Synthesis of Phosphonate-Based Ligands

The synthesis of phosphonate-functionalized ligands often targets the creation of molecules with specific properties, such as water solubility for applications in aqueous media or strong anchoring groups for surface functionalization of nanocrystals. stmarytx.eduacs.org

One approach involves the modification of diimide ligands. stmarytx.edu Although diimides are typically insoluble in water, the introduction of phosphonic acid groups can render the resulting complex water-soluble, expanding its potential applications. stmarytx.edu The synthesis can be achieved by refluxing dianhydride precursors, such as pyromellitic dianhydride or naphthalenetetracarboxylic dianhydride, with aminomethylphosphonic acid under an argon atmosphere. stmarytx.edu

Another class of phosphonate-functionalized ligands is based on catecholates. nih.gov New catecholate ligands with protected phosphonate anchoring groups have been synthesized. nih.gov For instance, 4-diethoxyphosphorylbenzene-1,2-diol was prepared in three steps from pyrocatechol. nih.gov A related compound, 4-(diethoxyphosphorylmethyl)benzene-1,2-diol, which includes a methylene (B1212753) spacer to insulate the catecholate from the electron-withdrawing phosphonate group, was synthesized in six steps from protocatechuic acid. nih.gov These protected ligands can be further modified, for example, by reaction with trimethylsilyl (B98337) chloride, to facilitate their binding to nanocrystalline metal oxides. nih.gov

The direct synthesis of novel phosphonic acid ligands for the functionalization of nanocrystal surfaces has also been explored. acs.org This includes the preparation of branched phosphonic acids like 2-ethylhexyl phosphonic acid and 2-hexyldecyl phosphonic acid, as well as linear chain derivatives like n-octadecyl phosphonic acid. acs.org These syntheses provide ligands that can readily displace parent carboxylate ligands on the surface of nanocrystals, such as those made of Cadmium Selenide (CdSe) or Hafnium(IV) oxide (HfO₂). acs.org

| Starting Material | Reagent(s) | Synthesized Ligand | Reference |

| Pyrocatechol | Various (3 steps) | 4-diethoxyphosphorylbenzene-1,2-diol | nih.gov |

| Protocatechuic acid | Various (6 steps) | 4-(diethoxyphosphorylmethyl)benzene-1,2-diol | nih.gov |

| Dianhydrides (e.g., pyromellitic dianhydride) | Aminomethylphosphonic acid | Phosphonate-based diimide ligands | stmarytx.edu |

| Various precursors | Not specified | 2-ethylhexyl phosphonic acid, oleylphosphonic acid | acs.org |

Synthesis of Phosphonate-Functionalized Dendrons

The synthesis of phosphonate-functionalized dendrons involves building or modifying dendritic structures to incorporate phosphonate groups, often at the periphery or as a core functionality. These materials are of interest for applications ranging from drug delivery to materials science. nih.govnih.gov

An efficient method for the synthesis of small-sized phosphonated dendrons has been reported, which can serve as organic coatings for iron oxide nanoparticles. rsc.org This strategy may involve a peptide coupling reaction between an amine and a carboxylic acid in the presence of a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and N,N-diisopropylethylamine (DIPEA). rsc.org The resulting structure can then be further functionalized. For example, dendritic ethylphosphonates can be synthesized, and subsequent refluxing in concentrated hydrochloric acid can convert the phosphonate esters into their corresponding phosphonic acids. rsc.org

Another versatile approach is the functionalization of pre-existing dendritic structures. nih.govacs.org For example, allyl-terminated carbosilane dendrons can be used as starting materials. nih.govacs.org These dendrons can be functionalized with carboxyl moieties via a thiol-ene coupling with thioglycolic acid. nih.govacs.org In a subsequent step, triphenylphosphonium (TPP) groups can be attached via the formation of amide bonds. nih.govacs.org

The synthesis of more complex, functional amphiphilic dendrons has also been achieved. nih.gov These synthetic protocols must accommodate different functional groups in various parts of the molecule. nih.gov For instance, selectively protected pentaerythritol (B129877) can be used as a core for the sequential addition of hydrophobic and hydrophilic segments. nih.gov

| Precursor Structure | Key Reaction Type | Functionalization Agent(s) | Resulting Dendron Type | Reference |

| 3,5-dihydroxybenzoic acid methyl ester derivative | Peptide coupling | Amine, BOP, DIPEA | Bis-ethylphosphonate tweezers | rsc.org |

| Allyl-terminated carbosilane dendrons | Thiol-ene coupling, Amide bond formation | Thioglycolic acid, TPP groups | Phosphonium-functionalized dendrons | nih.govacs.org |

| Hydroxy-dPEG®₈-t-butylester | Williamson ether synthesis | Ethylphosphonates, K₂CO₃, KI | Dendritic ethyl phosphonates with oligoethylene glycol chains | rsc.org |

Mechanistic Investigations of this compound Reactions

The unique structure of this compound, with its electron-deficient double bond and reactive P-F bonds, allows for participation in several key reaction types. Mechanistic studies focus on understanding how these features govern its reactivity.

While specific studies on this compound are limited, its reactivity in cycloaddition reactions can be inferred from analogous, highly electrophilic olefins such as ethene-1,1-disulfonyl difluoride (EDSF). The powerful electron-withdrawing nature of the phosphonic difluoride group polarizes the vinyl moiety, making it a potent Michael acceptor and a reactive partner in cycloaddition reactions.

One of the primary pathways investigated for analogous compounds is the [2+2] cycloaddition. nih.govresearchgate.net In this mechanism, the electron-deficient alkene reacts with an electron-rich alkene or alkyne. The reaction proceeds through a concerted or stepwise pathway involving a diradical or zwitterionic intermediate to form a four-membered ring. For EDSF, this reaction is rapid and highly efficient for creating functionalized cyclobutene (B1205218) hubs. nih.govresearchgate.net It is proposed that this compound would react similarly with suitable partners, driven by the relief of ring strain and the formation of stable sigma bonds. The regioselectivity of such reactions would be dictated by the electronic and steric properties of the reacting partners.

Table 1: Proposed [2+2] Cycloaddition Reaction with this compound Analog

| Reactant A | Reactant B (Electron-rich) | Proposed Intermediate | Product | Key Features |

|---|---|---|---|---|

| Ethene-1,1-disulfonyl difluoride (EDSF) | Ynamides, Enamines | Zwitterionic/Diradical | Substituted Cyclobutene | High regioselectivity, rapid reaction, high efficiency. nih.govresearchgate.net |

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, prized for its reliability, high yields, and broad scope. sigmaaldrich.com The reaction involves the exchange of a fluoride atom from a high-valent sulfur(VI) center with a nucleophile, such as an alcohol or an amine, to form robust S-O or S-N bonds. researchgate.netresearchgate.net The stability of the S-F bond, coupled with its predictable reactivity under specific catalytic conditions, is central to its success. sigmaaldrich.com

While SuFEx explicitly involves sulfur, the underlying principles can be extended to conceptualize an analogous "Phosphorus(V) Fluoride Exchange" (PhuFEx) involving the P-F bonds of this compound. The phosphorus atom in this compound is highly electrophilic due to the attached fluorine atoms, making it susceptible to nucleophilic attack. A potential PhuFEx mechanism would involve the attack of a nucleophile on the phosphorus center, leading to the displacement of a fluoride ion and the formation of a new P-Nu bond.

This hypothetical reaction would share characteristics with SuFEx, such as:

High Stability of the Reagent: The P-F bond is strong, rendering the parent compound stable under ambient conditions.

Controlled Reactivity: The exchange reaction would likely require a catalyst, such as a Lewis base or a bifluoride salt, to activate the P-F bond for nucleophilic substitution. nih.gov

Formation of Stable Linkages: The resulting phosphonate or phosphonamidate linkages would be thermodynamically stable.

This concept opens the door for using this compound as a connective hub in chemical synthesis, similar to how SuFEx reagents are used in materials science and bioconjugation. sigmaaldrich.com

Reactivity of Phosphonyl and Vinyl Moieties in Fluorinated Contexts

The two fluorine atoms attached to the phosphorus center profoundly influence the reactivity of both the phosphonyl (P=O) and vinyl (CH₂=CH-) groups. The fluorine atoms are strongly electronegative, inducing a significant positive polarization on the phosphorus atom. This increases the electrophilicity of the phosphorus center, making it more susceptible to attack by nucleophiles compared to non-fluorinated phosphonates.

This electron-withdrawing effect extends to the vinyl group via conjugation. The double bond becomes highly electron-deficient, which has two major consequences:

Enhanced Michael Acceptor Capability: The β-carbon of the vinyl group becomes highly electrophilic and is thus a prime target for nucleophilic attack in Michael 1,4-addition reactions. This is a common reaction pathway for vinylphosphonates in general. organic-chemistry.org

Modified Cycloaddition Reactivity: As discussed previously, the electron-deficient nature of the alkene makes it an excellent dienophile in Diels-Alder reactions and a partner in other pericyclic reactions.

Furthermore, studies on the photolysis of fluorinated compounds indicate that while C-F bonds on aromatic rings can be susceptible to cleavage, fluorinated motifs on alkyl or vinyl groups can be quite stable. nih.gov This suggests that under certain conditions, reactions can be directed at other parts of the molecule while preserving the P-F bonds.

Catalytic Reaction Pathways Modulated by Ethenylphosphonic Derivatives

Derivatives of this compound, particularly ethenylphosphonic acid, are valuable as ligands and modulators in transition metal catalysis. The phosphonate group can coordinate to metal centers and influence the steric and electronic environment of the catalyst, while the vinyl group provides a handle for the reaction itself or for tethering to a support.

Asymmetric hydrogenation is a critical industrial process for producing enantiomerically pure compounds, such as pharmaceuticals and agrochemicals. wikipedia.org The mechanism often involves a chiral transition metal complex, typically with rhodium or ruthenium, that transfers hydrogen to a prochiral alkene with high stereoselectivity. youtube.comyoutube.com

Ethenylphosphonic acid and its derivatives can be employed in this context. While the substrate itself can be hydrogenated, ethenylphosphonic acid can also be incorporated into a larger chiral ligand. In a typical inner-sphere mechanism, the substrate (e.g., a prochiral alkene) coordinates to the metal center of the chiral catalyst. wikipedia.org The phosphonic acid group of a ligand can play a crucial role by:

Coordinating to the Metal: The phosphonate oxygen atoms can bind to the metal, influencing the electronic properties and geometry of the catalytic complex.

Directing Substrate Binding: The phosphonate can form non-covalent interactions, such as hydrogen bonds, with the substrate, forcing it to adopt a specific orientation upon coordination to the metal. This controlled orientation is key to achieving high enantioselectivity, as it exposes one face of the alkene to hydrogenation over the other. youtube.com

Controlling selectivity in catalysis can be achieved by incorporating non-covalent interactions into ligand design. acs.org Ionic interactions are particularly powerful for creating a highly organized transition state. nih.gov

In the context of ethenylphosphonic derivatives, the acid form can be deprotonated under basic reaction conditions to yield a phosphonate anion. This charged group, when part of a catalyst ligand, can engage in strong, attractive ionic interactions with a substrate that bears a positive charge or a cationic moiety. acs.orgnih.gov For example, in a cross-coupling reaction, a ligand containing a phosphonate group can bind to the metal center (e.g., palladium) while simultaneously forming an ionic bond with a cationic group on the substrate. acs.org This dual binding locks the substrate into a specific position relative to the metal's active site, thereby controlling site-selectivity or enantioselectivity. nih.gov This strategy has been successfully used to direct reactions to specific positions on aromatic rings and in desymmetrization reactions. acs.orgnih.gov

Surface Reaction Mechanisms in Related Fluoride Systems

The surface chemistry of this compound is of interest for applications in materials science, such as surface modification and adhesion promotion. The phosphonic difluoride group is expected to be a key player in surface interactions, potentially forming strong bonds with metal oxide surfaces. While direct studies on this compound are absent, research on the surface chemistry of other organophosphorus fluorides and vinylphosphonic acid provides valuable insights. nsf.govwikipedia.org

The interaction of related organophosphorus compounds with surfaces often involves the hydrolysis of P-F or P-OR bonds, followed by the formation of P-O-surface linkages. In the case of this compound, its interaction with a hydroxylated surface (e.g., a metal oxide) could proceed through the displacement of fluoride ions.

The mechanism would likely involve the initial physisorption of the molecule onto the surface, followed by a ligand exchange reaction where the surface hydroxyl groups act as nucleophiles, attacking the electrophilic phosphorus center and displacing the fluoride ions. This would result in the covalent attachment of the ethenylphosphonic moiety to the surface.

The table below summarizes the proposed steps for the surface reaction of this compound on a generic metal oxide surface.

| Step | Description | Chemical Equation (Illustrative) |

| 1. Physisorption | The this compound molecule physically adsorbs onto the metal oxide surface via weak van der Waals forces or hydrogen bonding. | CH₂=CH-P(O)F₂ + M-OH → [CH₂=CH-P(O)F₂---HO-M] |

| 2. Nucleophilic Attack | A surface hydroxyl group attacks the phosphorus atom, leading to the formation of a pentacoordinate intermediate. | [CH₂=CH-P(O)F₂---HO-M] → [CH₂=CH-P(O)F₂(OH)-M]⁻ |

| 3. Fluoride Displacement | A fluoride ion is eliminated, and a P-O-M bond is formed. This step may occur sequentially for both fluorine atoms. | [CH₂=CH-P(O)F₂(OH)-M]⁻ → CH₂=CH-P(O)F(O-M) + HF |

| 4. Further Reaction | The remaining P-F bond can react with another surface hydroxyl group to form a bidentate or bridging linkage. | CH₂=CH-P(O)F(O-M) + M-OH → CH₂=CH-P(O)(O-M)₂ + HF |

This proposed mechanism is an extrapolation from the known surface chemistry of analogous organophosphorus compounds and has not been experimentally verified for this compound.

Synthesis of Ethenylphosphonic Difluoride

The synthesis of ethenylphosphonic difluoride can be achieved through various methods, typically involving the fluorination of a suitable precursor. A common approach is the reaction of ethenylphosphonic dichloride with a fluorinating agent.

General Reaction Scheme:

CH₂=CHPOCl₂ + 2 NaF → CH₂=CHPOF₂ + 2 NaCl

This reaction substitutes the chlorine atoms with fluorine atoms, yielding the desired difluoride product. The choice of fluorinating agent and reaction conditions can be critical to achieving a high yield and purity of this compound.

Theoretical and Computational Studies of Ethenylphosphonic Difluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate details of molecular systems. These methods provide profound insights into the electronic properties and reactivity of molecules like ethenylphosphonic difluoride.

Density Functional Theory (DFT) for Reaction Energetics and Transition States

Mechanistic studies of related organophosphorus compounds often employ DFT to map out potential energy surfaces. For instance, in the palladium-catalyzed fluorination of cyclic vinyl triflates, DFT calculations have been used to elucidate the energetics of oxidative addition and reductive elimination steps. chemrxiv.org A similar approach can be applied to this compound to model its participation in various chemical transformations. The calculated Gibbs free energies and the geometries of transition states offer a detailed picture of the reaction mechanism. beilstein-journals.org

Below is an illustrative data table showcasing the type of energetic data that can be obtained from DFT calculations for a hypothetical reaction involving this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | [Nucleophile---C(β)-ethenylphosphonic difluoride]‡ | +15.2 |

| Intermediate | Nucleophilic addition product | -5.8 |

| Transition State 2 | [Rearrangement transition state]‡ | +8.1 |

| Products | Final rearranged product | -12.4 |

Note: This table is illustrative and the values are not based on actual experimental data for this compound.

Electronic Structure and Bonding Characteristics Analysis

The electronic structure of this compound is significantly influenced by the interplay between the π-system of the vinyl group and the highly electronegative fluorine atoms. Computational methods can quantify these effects through analysis of molecular orbitals, charge distributions, and bonding characteristics. Natural Bond Orbital (NBO) analysis, for example, can reveal the nature of the P-F and P-C bonds, as well as any hyperconjugative interactions.

The presence of fluorine atoms is known to have a profound impact on the electronic structure and bonding of adjacent atoms. nih.gov In the case of this compound, the fluorine atoms are expected to withdraw electron density from the phosphorus atom, thereby influencing its electrophilicity and the nature of the P=O bond (if present, as in the corresponding phosphonic acid). The vinyl group, on the other hand, can act as a conjugating system. Understanding this electronic interplay is crucial for predicting the molecule's reactivity and spectroscopic properties.

Molecular Dynamics Simulations for Reactive Pathways

While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can be used to investigate its conformational flexibility, interactions with solvent molecules, and the initial stages of reactive encounters.

By employing reactive force fields, MD simulations can also model chemical reactions, providing insights into complex reaction pathways that may involve multiple steps and intermediates. researchgate.net For instance, the simulation of the interaction of this compound with a reactive species in a solvent environment can reveal the preferred pathways for addition or substitution reactions, taking into account the dynamic effects of the surrounding medium. These simulations can be particularly useful in understanding polymerization reactions initiated at the vinyl group or hydrolysis of the P-F bonds.

Predictive Modeling of Reactivity and Selectivity

Building on the data generated from quantum chemical and molecular dynamics studies, predictive models can be developed to forecast the reactivity and selectivity of this compound in various chemical contexts. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate calculated molecular descriptors (such as atomic charges, orbital energies, and steric parameters) with experimentally observed reactivity.

These models can be invaluable in screening potential reactants and reaction conditions to achieve a desired outcome, such as regioselectivity in addition reactions across the double bond or stereoselectivity in reactions involving a chiral catalyst. The development of such predictive models accelerates the discovery of new applications for this compound and related compounds.

Computational Insights into Ligand Design and Catalyst Performance

This compound itself, or derivatives thereof, can be envisioned as ligands for transition metal catalysts. The phosphorus atom can act as a Lewis base, coordinating to a metal center, while the vinyl group provides a handle for further functionalization or for influencing the steric and electronic environment of the catalyst.

Computational chemistry plays a pivotal role in the rational design of ligands and the prediction of catalyst performance. By modeling the interaction of this compound-based ligands with a metal center, it is possible to assess the stability of the resulting complex and its likely catalytic activity. DFT calculations can be used to probe the electronic effects of the ligand on the metal, which in turn governs the catalyst's reactivity in processes such as cross-coupling reactions or hydrogenations. chemrxiv.org This in-silico approach allows for the virtual screening of a wide range of ligand modifications, guiding synthetic efforts towards the most promising candidates for improved catalyst performance.

The following table illustrates how computational data could be used to compare the performance of different hypothetical ligands based on this compound in a catalytic reaction.

| Ligand Modification | Coordination Energy (kcal/mol) | Key Transition State Barrier (kcal/mol) | Predicted Turnover Frequency (s⁻¹) |

| This compound | -25.3 | +18.5 | 1.2 |

| (2-Methyl-ethenyl)phosphonic difluoride | -26.1 | +17.9 | 2.5 |

| (2-Phenyl-ethenyl)phosphonic difluoride | -24.8 | +19.2 | 0.8 |

Note: This table is for illustrative purposes to demonstrate the application of computational insights in ligand design and does not represent measured data.

Synthesis and Reactivity of Substituted Ethenylphosphonic Difluorides

The synthesis of this compound and its substituted derivatives often involves multi-step processes, starting from precursors like phosphorus trichloride (B1173362) or halogenated ethanes. A common strategy for creating the P-F bonds is through the fluorination of a corresponding phosphonic dichloride. For instance, methylphosphonyl difluoride is prepared by reacting methylphosphonyl dichloride with fluorinating agents such as hydrogen fluoride (B91410) (HF) or sodium fluoride (NaF). wikipedia.org A similar pathway can be envisioned for this compound, starting from ethenylphosphonic dichloride, which itself can be synthesized via methods like the dehydrochlorination of (2-chloroethyl)phosphonic dichloride. mdpi.comencyclopedia.pub

The synthesis of fluorinated vinylphosphonates can also be achieved through the reaction of fluoroolefins with derivatives of 3-coordinated phosphorus, such as trialkyl phosphites. tandfonline.com For example, trifluorovinylphosphonates have been prepared via a single-stage reaction of 1,2-dichloro-1,2,2-trifluoroiodoethane with an excess of trialkylphosphites under UV irradiation. tandfonline.com This approach highlights a pathway to vinylphosphonates with fluorine substituents directly on the ethenyl group.

The reactivity of the this compound core is dictated by both the vinyl group and the highly electrophilic phosphorus center. The vinyl group, being adjacent to the electron-withdrawing phosphonyl group, is activated for certain reactions. wikipedia.org This increased polarization makes it susceptible to conjugate addition, also known as the Michael addition, with various nucleophiles. researchgate.netnih.gov Furthermore, the double bond can participate in polymerization and cycloaddition reactions. wikipedia.orgacs.org The phosphorus atom is highly susceptible to nucleophilic attack, leading to the displacement of one or both fluoride ions. This reactivity is exemplified by its reaction with water, which results in decomposition to form hydrogen fluoride and methylphosphonic acid in the case of the methyl analogue. wikipedia.org

Substituents on the ethenyl group can significantly alter the molecule's reactivity. Electron-withdrawing groups on the vinyl moiety can further enhance its susceptibility to Michael additions. researchgate.net Conversely, the introduction of substituents can also be achieved post-synthesis through reactions on the vinyl group of a parent compound.

Functionalization Strategies on the Ethenyl and Phosphonyl Groups

Functionalization of this compound can be strategically directed at either the ethenyl (C=C) double bond or the phosphonyl (-P(O)F₂) group, allowing for the creation of a vast library of derivatives.

Functionalization of the Ethenyl Group: The electron-deficient nature of the double bond in vinylphosphonates makes it an excellent Michael acceptor. This allows for the addition of a wide range of nucleophiles, a key strategy for introducing functionality.

Addition of Heteronucleophiles: Alcohols, amines, and thiols can add across the double bond. For example, diethyl vinylphosphonate (B8674324) reacts with piperazine (B1678402) in ethanol (B145695) to yield diethyl [2-(piperazin-1-yl)ethyl]phosphonate. core.ac.uk The enhanced reactivity of unsaturated P(V) electrophiles towards thiols makes them useful for bioconjugation. nih.gov

Addition of Carbon Nucleophiles: Carbanions, such as those derived from malononitrile (B47326), can add to vinyl phosphonates, often facilitated by a catalyst. rsc.org

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions, providing pathways to complex cyclic and heterocyclic phosphonates. acs.orgbohrium.com

Other Transformations: On polymeric backbones containing vinylphosphonate units, the double bonds can undergo transformations like bromination and epoxidation, which then serve as handles for further reactions such as azide (B81097) substitution or ring-opening with nucleophiles. rsc.org

Functionalization of the Phosphonyl Group: The primary route for modifying the phosphonyl group involves the substitution of the fluoride atoms.

Hydrolysis: The most fundamental transformation is the hydrolysis of the P-F bonds to yield ethenylphosphonic acid. This is commonly achieved by reacting the corresponding phosphonic dichloride or esters with water or acid. rsc.orgmdpi.com This conversion from an electrophilic halide to a hydrophilic, acidic group dramatically changes the compound's properties.

Conversion to Esters and Amides: Reaction with alcohols or amines can displace the fluoride ions to form phosphonate (B1237965) esters or phosphonamides, respectively. This allows for the introduction of a wide variety of organic moieties, tuning properties like solubility and reactivity. The hydrolysis of phosphonate esters can be catalyzed by acids or bases, with the reaction rate being influenced by the nature of the ester group. mdpi.com

The following table summarizes key functionalization strategies:

| Target Group | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Ethenyl | Michael Addition | Amines (e.g., Piperazine), Thiols, Alcohols | β-Amino/Thio/Alkoxy-ethylphosphonate | nih.govcore.ac.uk |

| Ethenyl | Epoxidation | mCPBA, OXONE | Epoxyethylphosphonate | rsc.org |

| Ethenyl | Thiol-ene Click | Thiols, Photoinitiator | Thioether linkage | rsc.org |

| Ethenyl | Diels-Alder | Dienes | Cyclohexenylphosphonate derivative | acs.org |

| Phosphonyl | Hydrolysis | Water, Acid/Base | Phosphonic Acid | rsc.orgmdpi.com |

| Phosphonyl | Esterification | Alcohols | Phosphonate Ester | mdpi.com |

Design and Development of Chiral Ethenylphosphonic Derivatives

Introducing chirality into the ethenylphosphonic scaffold can be achieved by creating a stereogenic center either on the carbon backbone (C-chiral) or at the phosphorus atom (P-chiral). The development of such chiral derivatives is of significant interest due to their potential applications as asymmetric ligands, catalysts, and stereospecific biological probes. mdpi.commdpi.com

Asymmetric Synthesis of C-Chiral Derivatives: The creation of a stereocenter on the ethenyl group or its derivatives often relies on asymmetric catalysis.

Asymmetric Michael Addition: The conjugate addition of nucleophiles to the vinyl group can be rendered enantioselective by using chiral catalysts. Bifunctional halogen bond catalysts derived from alkaloids have been used for the asymmetric Michael addition of malononitrile to vinyl phosphonates. rsc.org

Asymmetric Hydrophosphonylation: The addition of a P-H bond across a C=C or C=N bond can be catalyzed by chiral metal complexes to produce chiral phosphonates. mdpi.com

Asymmetric Hydrogenation: Chiral diphosphine-ligated Nickel catalysts have proven effective in the asymmetric hydrogenation of vinylphosphonates, converting the double bond into a chiral ethylphosphonate. acs.org

Asymmetric Dihydroxylation: The vinyl group can be dihydroxylated using Sharpless asymmetric dihydroxylation conditions to create vicinal diols with controlled stereochemistry, which can then be further functionalized. researchgate.net

Asymmetric Synthesis of P-Chiral Derivatives: Creating a stereogenic phosphorus center is challenging but can be accomplished through several strategies.

Chiral Nucleophilic Catalysis: Racemic H-phosphinates can be coupled with nucleophiles like alcohols in the presence of a chiral nucleophilic catalyst to generate enantioenriched P-stereogenic phosphonates. mdpi.com

Auxiliary-Based Methods: Chiral auxiliaries attached to the phosphorus atom can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved. mdpi.com

Palladium-Catalyzed Asymmetric Cyclization: P-chiral biaryl phosphonates have been synthesized with high enantioselectivity through the intramolecular cyclization of diaryl 2-bromoarylphosphonates using a palladium catalyst with a chiral monophosphorus ligand. rsc.org

Direct Nucleophilic Substitution: Optically pure alkylphenylvinylphosphine oxides, which are P-chiral, have been synthesized via nucleophilic displacement at the phosphorus center to introduce the vinyl group. nih.gov

These methods provide a toolbox for accessing specific stereoisomers of ethenylphosphonic derivatives, which is crucial for applications where molecular geometry dictates function.

Polymeric and Oligomeric Structures Incorporating Ethenylphosphonic Units

The vinyl group of this compound and its ester or acid derivatives makes it a valuable monomer for the synthesis of functional polymers and oligomers. bohrium.com These polymers, which feature phosphonic acid or phosphonate groups in their side chains, exhibit interesting properties such as ion-exchange capabilities, proton conductivity, and metal-chelating abilities. mdpi.comrsc.org

Two primary strategies are employed for synthesizing these polymers:

Direct Polymerization of Functional Monomers: Vinylphosphonic acid (VPA) or its ester derivatives can be directly polymerized. encyclopedia.pubrsc.org Free-radical polymerization is a common method, often using initiators like α,α′-azodiisobutyramidine dihydrochloride (B599025) (AIBA). mdpi.com Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to vinyl esters, allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions. mdpi.comrsc.orgresearchgate.net

Polymerization of Precursors Followed by Modification: An alternative route involves polymerizing a stable precursor monomer, like a vinylphosphonate ester, and then performing a polymer-analogous reaction to unmask the functional group. rsc.orgrsc.org For instance, poly(diethyl vinylphosphonate) can be synthesized and subsequently hydrolyzed with strong acid or bromotrimethylsilane (B50905) to yield poly(vinylphosphonic acid). rsc.orgrsc.org This approach is useful when the desired functional group (like a phosphonic acid) might interfere with the polymerization process.

The resulting polymers can be homopolymers, such as poly(vinylphosphonic acid) (PVPA), or copolymers formed by polymerizing vinylphosphonates with other monomers like styrene (B11656) or acrylates. rsc.orgbohrium.comresearchgate.net This copolymerization allows for the fine-tuning of the polymer's physical and chemical properties. For example, block copolymers of styrene and diethyl vinylphosphonate have been prepared by sequential anionic polymerization. rsc.org

The table below details examples of polymerization methods for vinylphosphonate-type monomers.

| Polymerization Method | Monomer(s) | Key Features | Reference |

|---|---|---|---|

| Free Radical Polymerization | Vinylphosphonic Acid (VPA) | Synthesis of high molecular weight PVPA. | researchgate.net |

| Anionic Polymerization | Dimethyl Vinylphosphonate | Produces isotactic-rich polymer. | rsc.org |

| RAFT Polymerization | Vinyl Acetate / Vinylphosphonic Acid | Controlled molecular weight and architecture (e.g., block copolymers). | mdpi.commdpi.com |

| Post-Polymerization Modification | Polyglycidol + Diethyl Vinylphosphonate | Michael addition of side-chain hydroxyls to the vinylphosphonate. | rsc.org |

| Sequential Anionic Polymerization | Styrene + Diethyl Vinylphosphonate | Synthesis of poly(styrene-b-vinylphosphonic acid) diblock copolymers. | rsc.org |

Role in SuFEx Chemistry and Functional Material Development

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, prized for its efficiency and the stability of the resulting covalent linkages. sigmaaldrich.comresearchgate.net The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether or alcohol to form a stable R-SO₂-O-R' bond. nih.gov This process is noted for its high yields, simple execution, and compatibility with aqueous environments. sigmaaldrich.com

Key reagents in this field include unsaturated hubs like ethenesulfonyl fluoride (ESF) and the more recently developed ethene-1,1-disulfonyl difluoride (EDSF). researchgate.netnih.gov These molecules act as versatile connectors, enabling the rapid synthesis of complex functional materials and potential drug candidates. nih.govnih.govresearchgate.net For instance, EDSF, generated in situ from a stable precursor, undergoes cycloaddition reactions to create highly functionalized four-membered cyclobutene (B1205218) rings, which are valuable motifs in bioactive molecules. nih.gov

While this compound contains reactive P-F bonds analogous to the S-F bonds in SuFEx reagents, it is important to note that SuFEx is, by definition, a sulfur-centric reaction. The literature extensively covers the utility of sulfonyl fluorides in this domain, but the direct participation of phosphonic difluorides like this compound in SuFEx-type transformations is not established. However, the principles of using highly reactive fluoride-containing groups as "clickable" hubs for material development are shared.

This compound as a Monomer in Polymer Synthesis

The vinyl group in this compound makes it a candidate for polymerization. The synthesis of polymers containing phosphorus has been approached in two main ways: the chemical modification of existing polymers or the polymerization of phosphorus-containing monomers. nih.gov Monomers such as vinylphosphonic acid (VPA) and its esters are well-documented starting materials for creating functional polymers. nih.govrsc.orgresearchgate.net

The polymerization of VPA and its derivatives can be challenging but results in polymers with desirable properties like high proton conductivity, making them suitable for applications such as fuel cell membranes. rsc.org The process is typically achieved through free-radical polymerization. researchgate.net For example, studies on oligo(vinyl phosphonate)s show that polymerization can be initiated by activated monomer species arising from chain transfer reactions. researchgate.net

While direct studies on the polymerization of this compound are not widely available, the established methods for polymerizing related vinylphosphonic compounds provide a clear precedent. The incorporation of fluorine and phosphorus into a polymer backbone can impart enhanced thermal stability, chemical resistance, and specific surface properties. nih.gov For example, copolymers of fluorinated methacrylates and phosphonate monomers have been synthesized for use as anti-corrosion coatings. nih.gov

Development of Phosphonate-Based Ligands for Asymmetric Catalysis

Chiral phosphorus compounds are a cornerstone of asymmetric catalysis, with phosphoramidites and phosphine-phosphites being recognized as privileged ligand classes. nih.govnih.gov Phosphonate-based ligands, while a smaller subset, offer unique electronic and steric properties that can be finely tuned for specific transformations. acs.orgcapes.gov.br The synthesis of these ligands often involves standard organic reactions, such as the Michaelis-Arbuzov or Hirao reactions, to form the crucial P-C bond. organic-chemistry.orgresearchgate.net

The development of these ligands is driven by their modularity; changes to the groups attached to the phosphorus atom can significantly influence the outcome of a catalytic reaction. acs.org This allows for the creation of extensive ligand libraries that can be screened to find the optimal catalyst for achieving high enantioselectivity in the synthesis of chiral molecules. nih.gov

Stereoselective Transformations in Organic Synthesis

Phosphonate-based ligands and catalysts are instrumental in a variety of stereoselective transformations, which are fundamental to modern synthetic chemistry. acs.org These reactions aim to produce a single stereoisomer of a chiral product, a critical requirement in the pharmaceutical industry.

One of the most significant applications is in asymmetric hydrogenation, where a prochiral substrate is converted into a chiral product with high enantiomeric excess (ee). acs.org Chiral phosphoric acid catalysts, for instance, have been used to control the formation of stereogenic phosphorus centers during the synthesis of dinucleotides, achieving high diastereomeric ratios. nih.gov Other notable reactions include stereoselective C-C bond-forming cross-coupling reactions and the synthesis of vinylphosphonates. capes.gov.brnih.gov The Horner-Wadsworth-Emmons (HWE) reaction, for example, can be rendered stereoselective to produce specific (E)- or (Z)-alkenes by using tailored phosphonate reagents. acs.org The conversion of chiral phosphonates to their thiono-analogues has also been shown to proceed with retention of configuration at the phosphorus center. rsc.org

| Reaction Type | Substrate Type | Catalyst/Ligand System | Enantioselectivity/Diastereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Dehydroamino acid derivatives | Rh-phosphine-phosphite | Up to 99% ee | acs.org |

| Phosphoramidite Transfer | Dinucleotide synthesis | Chiral Phosphoric Acid (CPA) | Up to 98:2 dr | nih.gov |

| HWE Reaction | Aldehydes | Brominated phosphonates | High (E)-selectivity | acs.org |

| Phosphorylation | Styrenes | AgNO₃/TEMPO | High stereoselectivity | nih.gov |

Influence of Chelation and Bite Angle in Diphosphine Ligand Design

In the design of catalysts for asymmetric synthesis, particularly those using bidentate ligands like diphosphines, the geometry of the metal-ligand complex is paramount. Two key parameters that define this geometry are chelation and the bite angle. The bite angle (P-M-P angle) is determined by the backbone of the diphosphine ligand and has a profound effect on the selectivity and rate of catalytic reactions. rsc.orgacs.org

Ligands are designed with specific backbones to enforce a certain "natural bite angle," which can range from narrow (around 90°) to wide (over 120°). acs.org This angle influences the electronic properties of the metal center and the steric environment around it, which in turn dictates the preferred reaction pathway. rsc.org For example, in the rhodium-catalyzed hydroformylation of alkenes, wide-bite-angle ligands like Xantphos favor the formation of linear aldehydes, whereas small-bite-angle ligands tend to produce branched products. acs.org Similarly, in palladium-catalyzed cross-coupling reactions, wide bite angles generally facilitate the reductive elimination step, leading to more efficient catalysis. capes.gov.brnih.gov In the nickel-catalyzed hydrocyanation of styrene, diphosphines with large bite angles (101-109°) are key to achieving high regioselectivity. rsc.org

| Ligand Type | Natural Bite Angle (βn) | Catalytic Reaction | Observed Effect | Reference |

|---|---|---|---|---|

| Xantphos-type | ~110° | Rh-Hydroformylation | High selectivity for linear aldehydes | acs.org |

| DPEphos | 102° | Rh-Hydroformylation | Moderate selectivity for linear aldehydes | acs.org |

| Various Wide-Angle | >100° | Ni-Hydrocyanation | High regioselectivity | rsc.org |

| Various Wide-Angle | N/A | Pd-Cross-Coupling | Facilitates reductive elimination, enhances efficiency | nih.gov |

Application in Adsorbent Materials for Chemical Separations

The strong binding affinity of phosphonate groups for metal oxides and metal ions makes them excellent candidates for functionalizing adsorbent materials. These materials are crucial for environmental remediation, resource recovery, and chemical purification. techconnectworld.commdpi.com Phosphonate-functionalized materials, including polymer resins, mesoporous silica (B1680970), and nanoparticles, have been developed for the selective extraction of various metal ions. techconnectworld.comresearchgate.net

A significant area of research is the separation of rare earth elements (REEs), which are critical for modern technologies but are chemically very similar, making their separation challenging. techconnectworld.comnih.govnih.gov Water-soluble aminobis(phosphonate) ligands have been shown to act as efficient precipitating agents, selectively separating thorium, uranium, and scandium from REEs in acidic aqueous solutions. nih.govacs.org Phosphonate-functionalized magnetic mesoporous silica has also been developed to recover lanthanum from acidic solutions, demonstrating the robustness of the phosphonate anchor. techconnectworld.com In other applications, zirconia nanoparticles functionalized with vinyl or phenyl phosphonic acids have been used as adsorbents for polycyclic aromatic hydrocarbons (PAHs). mdpi.com

| Adsorbent Material | Functional Group | Target Species | Key Finding | Reference |

|---|---|---|---|---|

| Magnetic Mesoporous Silica | Phosphonate Ligand | Lanthanum (La) | 91% recovery from 50 mM citric acid solution | techconnectworld.com |

| Aminobis(phosphonate) Ligands | Aminobis(phosphonate) | Th, U, Sc, REEs | Selective precipitation of Th, U, and Sc away from REEs | acs.org |

| Zirconia Nanoparticles | Vinylphosphonic Acid | Polycyclic Aromatic Hydrocarbons (PAHs) | Adsorption kinetics fit a pseudo-second-order model | mdpi.com |

| Polymer Resin | Phosphonate Ester | Rare Earth Elements | Higher capacity and chemical stability compared to surface-only functionalization | researchgate.net |

Surface Modification and Coating Applications for Nanomaterials

Modifying the surface of nanoparticles is essential for controlling their stability, dispersibility, and functionality in various media. Phosphonic acids are highly effective for this purpose, particularly for metal oxide nanoparticles such as zinc oxide (ZnO), titanium dioxide (TiO₂), and tin dioxide (SnO₂), because they form strong, stable ionocovalent M-O-P bonds with the surface. researchgate.netmdpi.commdpi.comscilit.com

The use of perfluorinated phosphonic acids to modify ZnO nanoparticles has been shown to significantly increase the stability of the resulting nanoparticle suspension. mdpi.comresearchgate.net The electronegative perfluoro groups create a more stable surface, and the modification increases the negative zeta potential of the particles, leading to greater electrostatic repulsion and preventing agglomeration. mdpi.com This strategy allows for the tuning of nanoparticle surface properties based on the structure of the phosphonic acid used. researchgate.net Similarly, zirconia and tin oxide nanoparticles have been functionalized with phenyl- and vinyl-phosphonic acids to create hybrid materials with tailored properties. mdpi.comscilit.com This approach provides a robust method for creating thin, uniform films on nanoparticle surfaces, which is critical for applications in sensing, catalysis, and electronics. researchgate.net

| Nanoparticle | Phosphonic Acid Modifier | Resulting Property/Characteristic | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | Perfluorinated Phosphonic Acids | Increased surface stability and higher negative zeta potential | mdpi.comresearchgate.net |

| Zirconia (ZrO₂) | Vinylphosphonic Acid (VPA), Phenylphosphonic Acid (PPA) | Formation of stable hybrid nanomaterials for PAH adsorption | mdpi.com |

| Tin Oxide (SnO₂) | Vinylphosphonic Acid (VPA), Phenylphosphonic Acid (PPA) | Formation of uniform hybrid films with optical quality | scilit.com |

| Titanium Dioxide (TiO₂) | Phosphonate Anchoring Groups | Effective grafting of homogeneous complexes for heterogeneous catalysis | researchgate.net |

Spectroscopic Data

The structural characterization of ethenylphosphonic difluoride relies on various spectroscopic techniques.

| ¹⁹F NMR | The fluorine-19 Nuclear Magnetic Resonance (NMR) spectrum is particularly informative for organophosphorus fluorides. It would show a doublet due to coupling with the phosphorus-31 nucleus. The chemical shift would be characteristic of a P-F bond in this electronic environment. |

| ³¹P NMR | The phosphorus-31 NMR spectrum would exhibit a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift would provide information about the oxidation state and coordination environment of the phosphorus atom. |

| ¹H NMR | The proton NMR spectrum would show signals corresponding to the vinyl protons, with complex splitting patterns due to both proton-proton and proton-phosphorus coupling. |

| ¹³C NMR | The carbon-13 NMR spectrum would display signals for the two carbons of the vinyl group, with coupling to both phosphorus and protons. |

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for the P=O double bond, the P-F bonds, and the C=C double bond of the vinyl group. |

Conclusion

Ethenylphosphonic difluoride stands as a molecule of significant interest in the evolving landscape of organophosphorus chemistry. Its unique combination of a reactive P-F moiety and a versatile vinyl group provides a platform for diverse chemical transformations. As research into click chemistry and the development of advanced materials continues to expand, the fundamental understanding of the properties, synthesis, and reactivity of this compound will undoubtedly play a crucial role in unlocking new synthetic possibilities and applications. The ongoing exploration of such fundamental molecules is essential for the continued advancement of chemical science.

Future Research Directions and Emerging Trends

Novel Synthetic Pathways and Methodologies

Another area of focus is the development of one-pot syntheses that combine the formation of the vinyl group and the phosphonic difluoride moiety in a single, streamlined process. This approach would not only enhance efficiency but also reduce the environmental footprint of the synthesis. Researchers are also investigating flow chemistry techniques, which offer precise control over reaction parameters and can lead to higher purity products with improved safety profiles. rsc.org

Exploration of New Catalytic Transformations

The reactivity of the P-F bonds in ethenylphosphonic difluoride opens up a wide array of possibilities for novel catalytic transformations. A significant emerging trend is the use of Phosphorus Fluoride (B91410) Exchange (PFEx) chemistry. nih.govresearchgate.net This "click chemistry" approach allows for the modular and efficient coupling of the phosphonic difluoride with a variety of nucleophiles, such as alcohols and amines, under mild catalytic conditions. nih.gov This enables the creation of a diverse library of functionalized ethenylphosphonate derivatives with tailored properties. Future research will likely focus on expanding the scope of PFEx reactions involving this compound and developing new catalysts to enhance selectivity and reactivity. nih.govresearchgate.net

Moreover, the vinyl group of this compound is a handle for various catalytic additions and cross-coupling reactions. Palladium-catalyzed reactions, for instance, could be employed to create more complex molecular architectures. mdpi.com The exploration of asymmetric catalysis could also lead to the synthesis of chiral ethenylphosphonate derivatives, which may have applications in stereoselective synthesis and as chiral ligands.

Advanced Computational Modeling and Machine Learning Integration in Chemical Design

The integration of computational chemistry and machine learning is set to revolutionize the design and study of molecules like this compound. Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental efforts. nih.gov For instance, computational models can predict the most favorable reaction pathways for its synthesis and functionalization, saving significant time and resources in the laboratory.

Machine learning algorithms are emerging as powerful tools for predicting the properties of organophosphorus compounds. nih.govarxiv.orgarxiv.orgresearchgate.net By training models on existing data, it is possible to predict the biological activity, toxicity, and material properties of novel ethenylphosphonate derivatives before they are synthesized. nih.govarxiv.orgarxiv.orgresearchgate.net This data-driven approach can accelerate the discovery of new materials and molecules with desired functionalities. Recurrent Neural Networks (RNNs) and other deep learning models are being developed to generate novel molecular structures with specific target properties, opening up new avenues for the de novo design of ethenylphosphonate-based compounds. arxiv.orgarxiv.orgresearchgate.net

Integration into Multifunctional Materials Systems

The unique combination of a reactive vinyl group and a polar phosphonic difluoride moiety makes this compound an attractive monomer for the synthesis of advanced functional polymers. Copolymerization of this compound with other monomers, such as vinylidene fluoride (PVDF), can lead to the creation of materials with a unique set of properties. nih.govresearchgate.netyoutube.comipexna.commdpi.comnih.gov These properties could include enhanced thermal stability, chemical resistance, and specific surface functionalities.

Future research will likely focus on the synthesis and characterization of polymers and copolymers derived from this compound. These materials could find applications in a variety of fields. For example, the phosphonic acid groups, which can be obtained by hydrolysis of the difluoride, can act as proton conductors in fuel cell membranes or as adhesion promoters and anti-corrosion coatings on metal surfaces. nih.gov The fluorinated nature of the monomer can also impart hydrophobicity and other desirable surface properties. The development of these materials could lead to advancements in energy storage, electronics, and biomedical devices. researchgate.netyoutube.commdpi.comnih.gov

Sustainable and Environmentally Benign Approaches in Synthesis and Application

A strong emphasis in future research will be on developing sustainable and environmentally friendly methods for the synthesis and application of this compound. This aligns with the broader principles of green chemistry, which aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

Key areas of investigation will include the use of renewable starting materials, the development of solvent-free reaction conditions, and the design of catalytic systems that can be easily recovered and reused. rsc.org For instance, mechanochemical methods, which use mechanical force to drive chemical reactions, could offer a solvent-free alternative to traditional synthesis. The use of biocatalysis, employing enzymes to perform specific chemical transformations, is another promising avenue for green synthesis. nih.gov

In terms of applications, research will focus on designing ethenylphosphonate-based materials that are biodegradable or can be easily recycled at the end of their lifecycle. The development of water-based synthetic routes and applications will also be a priority to reduce the reliance on volatile organic solvents. By integrating sustainability principles throughout the entire lifecycle of the compound, from its synthesis to its final application and disposal, the environmental impact of this compound chemistry can be significantly minimized.

Q & A

Basic: What are the established synthetic routes for ethenylphosphonic difluoride, and what critical parameters influence yield?

This compound is typically synthesized via fluorination of precursor phosphonates. A common method involves reacting ethenylphosphonic acid derivatives (e.g., chlorides) with fluorinating agents like SF₄ or HF-based reagents under anhydrous conditions . Key parameters include:

- Temperature control : Excess heat may lead to decomposition or side reactions (e.g., hydrolysis).

- Solvent choice : Inert solvents (e.g., dichloromethane) minimize unwanted interactions.

- Purity of reagents : Moisture contamination reduces yields due to hydrolysis.

Validate purity via ³¹P NMR and IR spectroscopy to confirm P-F bond formation (expected ³¹P NMR shift: δ ~0–10 ppm; IR P-F stretch: ~800–900 cm⁻¹) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- ³¹P NMR : Primary tool for confirming phosphonate structure; P-F coupling constants (²Jₚ‑ꜰ ~70–90 Hz) distinguish difluorides from monofluorides .

- ¹⁹F NMR : Detects fluorine environments (δ ~-60 to -80 ppm for P-F bonds).

- IR spectroscopy : P=O (~1250 cm⁻¹) and P-F (~800 cm⁻¹) stretches confirm functional groups.

- GC-MS : Useful for volatile derivatives; derivatize with trimethylsilyl groups to enhance volatility .

- X-ray crystallography : Resolves ambiguities in stereochemistry or bonding (e.g., crystal packing effects on reactivity) .

Advanced: How can computational modeling resolve discrepancies in reported reactivity data for this compound?

Conflicting reactivity data (e.g., nucleophilic substitution rates) may arise from solvent effects, steric hindrance, or competing pathways. Use density functional theory (DFT) to:

- Model transition states and compare activation energies for proposed mechanisms.

- Simulate solvent interactions (e.g., polarizable continuum models) to assess solvation effects.

Validate computational results with kinetic experiments (e.g., Arrhenius plots) and cross-reference with crystallographic data to confirm steric influences .

Advanced: What experimental design principles mitigate hydrolysis risks during this compound synthesis?

Hydrolysis is a major challenge due to the lability of P-F bonds. Mitigation strategies include:

- Strict anhydrous conditions : Use Schlenk lines or gloveboxes with <1 ppm H₂O.

- Inert gas purging : Argon or nitrogen blankets during reactions.

- Low-temperature quenching : Terminate reactions at -78°C to slow hydrolysis.

- Stabilizing agents : Add molecular sieves or scavengers (e.g., triethylamine) to trap moisture.

Monitor hydrolysis byproducts (e.g., ethenylphosphonic acid) via LC-MS or ion chromatography .

Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., ΔHf) for this compound?

Discrepancies may stem from impurities, calibration errors, or differing measurement techniques. Resolve via:

- Cross-validation : Compare data from bomb calorimetry, DSC, and computational thermochemistry.

- Standardized purity protocols : Use multiple orthogonal methods (e.g., elemental analysis, NMR) to confirm sample integrity.

- Meta-analysis : Aggregate literature data with error margins and apply statistical weighting (e.g., Chauvenet’s criterion to exclude outliers) .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Fluoride-resistant gloves, face shields, and fluoropolymer-coated lab coats.

- Ventilation : Use fume hoods with HEPA filters to capture volatile fluorides.

- Spill management : Neutralize with calcium carbonate or specialized fluoride absorbents.

- Waste disposal : Segregate fluorinated waste for incineration to prevent environmental release .

Advanced: How can isotope-labeling studies (e.g., ¹⁸O, ²H) elucidate reaction mechanisms involving this compound?

Isotopic labeling tracks specific atoms during reactions:

- ¹⁸O labeling : Determine if hydrolysis occurs via nucleophilic attack on phosphorus or ethenyl group.

- ²H labeling (deuterium) : Study kinetic isotope effects in elimination or substitution reactions.

Analyze isotopic distribution via high-resolution mass spectrometry or NMR isotope shifts .

Basic: What are the primary applications of this compound in materials science research?

- Polymer precursors : Acts as a monomer for fluorinated polyphosphonates with flame-retardant properties.

- Surface modifiers : Imparts hydrophobicity to coatings via P-F bond incorporation.

- Ligand synthesis : Forms complexes with transition metals for catalysis (e.g., asymmetric hydrogenation) .

Advanced: What strategies optimize regioselectivity in this compound derivatization reactions?

Regioselectivity in additions (e.g., Michael acceptors) depends on:

- Electronic effects : Electron-withdrawing groups on the ethenyl moiety direct nucleophilic attack.

- Steric control : Bulky substituents favor distal addition.

- Catalysis : Use Lewis acids (e.g., BF₃) to stabilize transition states.

Characterize products via NOESY NMR or X-ray to confirm regiochemistry .

Advanced: How do solvent polarity and aggregation state affect the photophysical properties of this compound derivatives?

Solvent polarity influences charge-transfer transitions in fluorinated phosphonates. For example:

- Polar solvents : Stabilize excited states, leading to redshifted emission (e.g., λₑₘ ~450 nm in DMSO).

- Aggregation-induced emission (AIE) : Nonpolar solvents induce aggregation, enhancing quantum yields.

Use time-resolved fluorescence and dynamic light scattering to correlate solvent effects with photophysical behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.